molecular formula C8H12N2 B12374270 2-Ethyl-3,5-dimethylpyrazine-13C2

2-Ethyl-3,5-dimethylpyrazine-13C2

Cat. No.: B12374270
M. Wt: 138.18 g/mol
InChI Key: JZBCTZLGKSYRSF-VFZPYAPFSA-N
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Description

2-Ethyl-3,5-dimethylpyrazine-13C2 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of 2-Ethyl-3,5-dimethylpyrazine, which is known for its presence in various natural products and its use in flavor and fragrance industries. The carbon-13 labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology, where it can be used as a tracer in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5-dimethylpyrazine-13C2 typically involves the incorporation of carbon-13 into the pyrazine ring. One common method is the reaction of 2,3-butanedione with ethylamine in the presence of a carbon-13 labeled reagent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazine ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of carbon-13 labeled reagents is carefully controlled to ensure the correct isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5-dimethylpyrazine-13C2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

2-Ethyl-3,5-dimethylpyrazine-13C2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethylpyrazine-13C2 involves its role as a tracer molecule. The carbon-13 labeling allows researchers to track the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism and action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,5-dimethylpyrazine-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C8H12N2

Molecular Weight

138.18 g/mol

IUPAC Name

2-(1,2-13C2)ethyl-3,5-dimethylpyrazine

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1

InChI Key

JZBCTZLGKSYRSF-VFZPYAPFSA-N

Isomeric SMILES

CC1=CN=C(C(=N1)C)[13CH2][13CH3]

Canonical SMILES

CCC1=NC=C(N=C1C)C

Origin of Product

United States

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